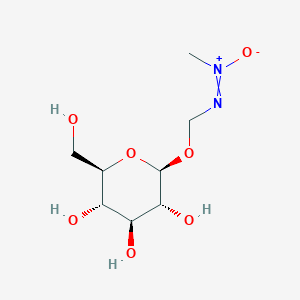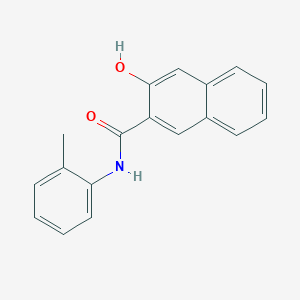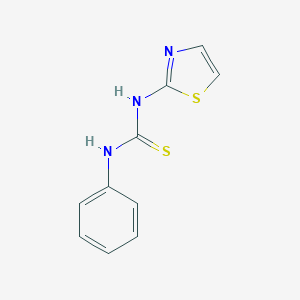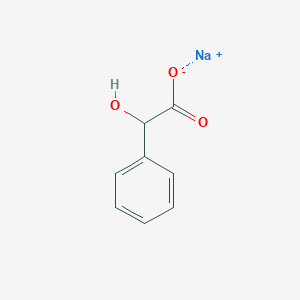
Sodium mandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium mandelate is the sodium salt of mandelic acid, an aromatic alpha hydroxy acid. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound has the molecular formula C8H7NaO3 and is known for its solubility in water and polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium mandelate can be synthesized through the neutralization of mandelic acid with sodium hydroxide. The reaction is straightforward and involves dissolving mandelic acid in water and adding sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity mandelic acid and sodium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and drying techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzaldehyde and formic acid.
Reduction: It can be reduced to produce mandelic alcohol.
Substitution: this compound can react with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Benzaldehyde and formic acid.
Reduction: Mandelic alcohol.
Substitution: Halogenated mandelate derivatives.
Scientific Research Applications
Sodium mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: this compound is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: this compound is used in the production of cosmetics and personal care products due to its exfoliating properties
Mechanism of Action
The mechanism of action of sodium mandelate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in the mandelate pathway. The compound undergoes enzymatic reactions that lead to the formation of intermediates and products involved in metabolic processes .
Comparison with Similar Compounds
- Calcium mandelate
- Magnesium mandelate
- Potassium mandelate
Comparison: Sodium mandelate is unique due to its solubility in water and polar organic solvents, making it more versatile in various applications compared to its counterparts. Calcium and magnesium mandelates, for example, have different solubility profiles and are used in specific applications where these properties are advantageous .
Properties
CAS No. |
114-21-6 |
|---|---|
Molecular Formula |
C8H8NaO3 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |
InChI Key |
OFAQKOPEYPDLPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O.[Na] |
Key on ui other cas no. |
34166-39-7 114-21-6 |
Related CAS |
90-64-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


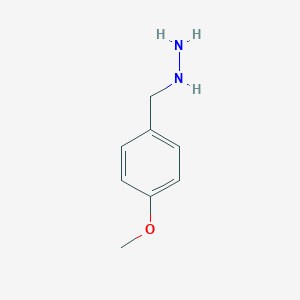
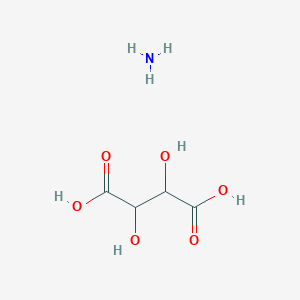
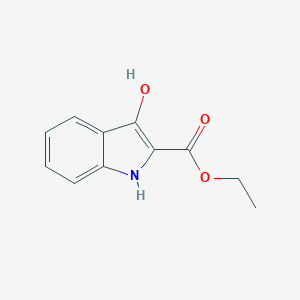
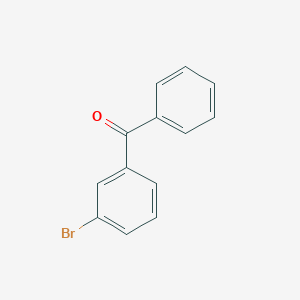
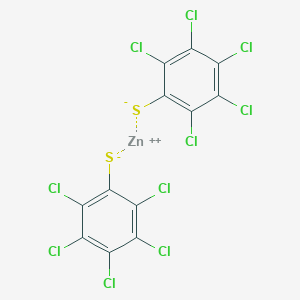
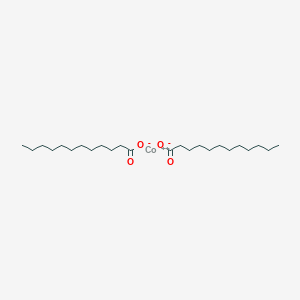
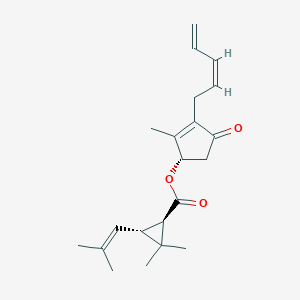
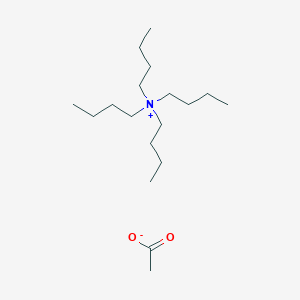
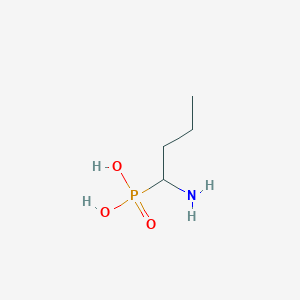
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
